Prins Condensation Yield: DDD vs. 4,4-Dimethyl-1,3-dioxane
Under optimized Lewis acid catalysis (BF3·OEt2) with a 3:1 molar ratio of benzaldehyde to isobutylene, DDD is obtained at a 90 % molar yield based on isobutylene [1]. In contrast, the non‑phenyl analog 4,4‑dimethyl‑1,3‑dioxane is typically produced at 68–70 % yield based on isobutylene under standard Prins conditions [2]. The 20–22 percentage‑point yield advantage directly translates to lower raw‑material cost and reduced waste per unit of DDD produced.
| Evidence Dimension | Molar yield of Prins condensation based on isobutylene |
|---|---|
| Target Compound Data | 90 % (3:1 benzaldehyde:isobutylene, BF3·OEt2 catalyst, pot temperature up to 130 °C) [1] |
| Comparator Or Baseline | 4,4-Dimethyl-1,3-dioxane: 68–70 % (formaldehyde + isobutylene over acidic catalyst) [2] |
| Quantified Difference | 20–22 absolute percentage points higher for DDD |
| Conditions | DDD: batch reactor, BF3·OEt2, 1.4 Torr / 130 °C distillation. Analog: conventional Prins conditions with formaldehyde. |
Why This Matters
Higher yield reduces raw material consumption and waste generation, improving process economics and environmental footprint.
- [1] Vanhessche, K. P.; Leresche, J.-P. 'Process for Producing 4-Cyclohexyl-2-methyl-2-butanol', U.S. Patent Application 20150158798, paragraphs [0044]–[0046]. View Source
- [2] Method of preparing 4,4-dimethyldioxane-1,3, Patent GB1111612A (or equivalent), lines 12‑14. View Source
